Ras-related protein Rab-38 (50-58)

melanoma antigen expression tissue specificity RAB GTPase

Ras-related protein Rab-38 (50-58), also designated RAB38/NY-MEL-1(50-58), is a 9-amino-acid peptide (VLHWDPETV) derived from the melanocyte differentiation antigen RAB38, a small GTPase of the Rab family. Identified by serological expression cloning (SEREX), RAB38 is expressed in 80–90% of melanoma lesions (17 of but is undetectable in other normal tissues by Northern blot analysis, and appears rarely in non-melanocytic malignancies (1 of.

Molecular Formula
Molecular Weight
Cat. No. B1575231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRas-related protein Rab-38 (50-58)
SynonymsRas-related protein Rab-38 (50-58)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Ras-related Protein Rab-38 (50-58): A Melanocyte-Restricted HLA-A*0201 CD8 T Cell Epitope for Immuno-Oncology Research


Ras-related protein Rab-38 (50-58), also designated RAB38/NY-MEL-1(50-58), is a 9-amino-acid peptide (VLHWDPETV) derived from the melanocyte differentiation antigen RAB38, a small GTPase of the Rab family. Identified by serological expression cloning (SEREX), RAB38 is expressed in 80–90% of melanoma lesions (17 of 19) but is undetectable in other normal tissues by Northern blot analysis, and appears rarely in non-melanocytic malignancies (1 of 16) [1]. The peptide is an HLA-A*0201-restricted epitope that is naturally processed and presented by both the standard proteasome and the immunoproteasome [2]. It has advanced to a Phase I clinical vaccine trial (ISRCTN21224989) in combination with Montanide ISA-51 for stage III/IV malignant melanoma patients [3].

Why RAB38 (50-58) Cannot Be Substituted by Other Melanoma-Associated Peptide Antigens


Melanoma-associated peptide antigens — including Melan-A/MART-1(26-35), gp100(209-217), tyrosinase(369-377), and NY-ESO-1(157-165) — are not interchangeable with RAB38(50-58). Each differs fundamentally in tissue expression breadth, proteasomal processing pathway dependency, and capacity to elicit coordinated humoral plus cellular immunity. RAB38(50-58) is distinguished by dual processing by both the standard proteasome and the immunoproteasome [1], a property not shared by certain other melanoma peptides (e.g., gp100 and FGF-5 peptides show preferential processing by one proteasome type) [2]. Furthermore, RAB38 elicits spontaneous antibody responses exclusively in melanoma patients — a feature absent for Melan-A/MART-1 — and its closest homolog RAB32 is ubiquitously expressed, making RAB32-derived peptide analogs unsuitable surrogates due to autoimmunity risk [3]. The quantitative differentiation evidence below establishes why only this specific peptide sequence satisfies the requirements of melanoma-targeted immunomonitoring and vaccine development.

Quantitative Evidence Supporting the Selection of RAB38 (50-58) Over Alternative Melanoma Antigen Peptides


Evidence Item 1: Melanoma-Restricted Expression vs. Ubiquitously Expressed Homolog RAB32

RAB38 mRNA is expressed in 80–90% of melanoma specimens (17 of 19) but is rarely detectable in non-melanocytic malignancies (1 of 16), and shows no detectable expression in other normal tissues by Northern blot analysis [1]. In contrast, its closest homolog RAB32 — which shares approximately 60% amino acid sequence identity in the epitope region — is ubiquitously expressed across multiple normal tissues [2]. This expression differential means that a RAB32-derived analog peptide would lack tumor selectivity and carry elevated risk of off-target autoimmunity against normal tissues.

melanoma antigen expression tissue specificity RAB GTPase

Evidence Item 2: Direct Absence of Cross-Recognition with Homologous RAB32(51-59) Peptide

In a direct head-to-head chromium-release cytotoxicity assay, the RAB38(50-58)-specific CTL clone ZH-104/7 was tested against T2 target cells pulsed with the homologous RAB32(51-59) peptide, which exhibits the highest sequence homology to RAB38(50-58) (~60% identity). No cross-recognition was observed for RAB32(51-59)-pulsed targets, whereas the same clone efficiently lysed RAB38(50-58)-pulsed T2 cells with a functional avidity of 10⁻¹⁰ M [1]. This demonstrates that despite substantial sequence homology, the RAB38(50-58)-specific T cell response is exquisitely specific and does not cross-react with RAB32, the most closely related Rab family member.

T cell cross-reactivity RAB32 epitope specificity

Evidence Item 3: Dual Proteasome Processing — Standard and Immunoproteasome — Contrasting with Differential Processing of Other Tumor Peptides

RAB38(50-58) is produced efficiently by both the standard proteasome (purified from human erythrocytes) and the immunoproteasome (constitutively expressed in EBV-transformed B-LCL cells and inducible by IFN-γ). In vitro digestion of a 20-mer precursor polypeptide (RAB38(44-63)) with purified proteasomes generated the epitope within 15 minutes, and IFN-γ treatment of NW-Mel-16 melanoma cells (100 U/mL for up to 10 days) did not affect CTL recognition, confirming that processing is unaffected by proteasome subtype switching [1]. This contrasts with other class-I-restricted tumor epitopes such as gp100 and FGF-5, which are more efficiently produced by the standard proteasome, and the SP110 peptide, which is preferentially processed by the immunoproteasome [2].

proteasome processing immunoproteasome antigen presentation

Evidence Item 4: Dual Humoral and Cellular Immunogenicity — a Property Shared with NY-ESO-1 but Absent in Melan-A/MART-1

RAB38 elicits both spontaneous antibody responses and CD8 T cell responses in melanoma patients. RAB38(50-58)-specific CD8 T cells were detected ex vivo by fluorescent HLA-A2/multimer staining in 1 of 19 melanoma patients (5.3%) at a frequency of ~2 × 10⁻⁴ (0.02%) of circulating CD8 T cells, with a threefold increase to ~6 × 10⁻⁴ during IL-2 therapy, and in 0 of 11 healthy donors [1]. After one round of in vitro peptide sensitization, RAB38(50-58)-specific IFN-γ responses were detected in 3 of 4 HLA-A*0201⁺ melanoma patients (75%), with CD8 T cell frequencies ranging from 0.35% to 0.9% [1]. Concurrently, spontaneous anti-RAB38 antibody responses occur in a significant proportion of melanoma patients and are exclusively detected in melanoma — not in patients with other melanocyte-destructive diseases such as vitiligo [2]. Among the class of melanoma differentiation antigens, Melan-A/MART-1 is predominantly a T cell target with negligible spontaneous antibody responses, while NY-ESO-1 (a cancer-testis antigen, not melanocyte-restricted) elicits both humoral and cellular immunity with baseline seropositivity of approximately 16% in advanced melanoma patients [3].

humoral immunity CD8 T cell cancer vaccine target

Evidence Item 5: Natural Processing Confirmed by Proteasomal Digestion and Endogenous Tumor Cell Recognition

Natural processing of RAB38(50-58) was demonstrated through three complementary lines of evidence: (1) In vitro proteasome digestion of a 20-mer precursor (RAB38(44-63)) generated a product recognized by RAB38(50-58)-specific CTL within 15 minutes, with no recognition of undigested polypeptide (time 0) [1]; (2) COS-7 and HEK293 cells co-transfected with HLA-A2 and RAB38 cDNA were specifically recognized by the CTL clone, whereas cells transfected with HLA-A2 plus Melan-A cDNA were not [1]; (3) HLA-A2⁺ RAB38⁺ melanoma cell lines NW-Mel-16 and NW-Mel-449 were efficiently lysed by the CTL clone, and lysis was blocked by the pan-MHC class I antibody w6/32 [1]. Many peptides identified through reverse immunology fail at the natural processing validation step, resulting in poor recognition of tumor cells endogenously expressing the antigen [2].

natural epitope processing tumor cell recognition CTL assay

Validated Research and Industrial Application Scenarios for RAB38 (50-58) Peptide


Melanoma-Specific CD8 T Cell Immunomonitoring by HLA-A2 Multimer Staining or IFN-γ ELISPOT

RAB38(50-58) enables direct ex vivo enumeration of circulating RAB38-specific CD8 T cells by fluorescent HLA-A2/multimer staining, with a validated detection threshold of <0.01% (mean + 3 SD of 10 HLA-A2⁻ donors) [1]. After short-term in vitro sensitization, IFN-γ ELISPOT detects RAB38(50-58)-specific responses in the majority of HLA-A2⁺ melanoma patients (3 of 4 tested), with CD8 T cell frequencies of 0.35–0.9% — a quantitative range established in the foundational Walton et al. 2006 study [1]. This application is supported by the peptide's confirmed natural processing, ensuring that T cells primed in vivo against endogenously presented epitopes are detected.

Coordinated Humoral and Cellular Immune Response Assessment in Melanoma Vaccine Trials

RAB38 is one of a limited number of tumor antigens capable of eliciting both spontaneous antibody responses (detectable by ELISA using recombinant RAB38 protein or RAB38-derived overlapping peptides) and CD8 T cell responses [1][2]. This dual readout capability enables a single-antigen system for comprehensive immune monitoring in vaccine trials. The Phase I clinical trial (ISRCTN21224989) of RAB38(50-58) peptide + Montanide ISA-51 in 9 patients with stage III/IV melanoma established a dosing regimen of 400 µg peptide intradermally every 3 weeks, providing a clinical reference point for subsequent studies [3].

Proteasome Processing Studies and Antigen Presentation Pathway Analysis

RAB38(50-58) serves as a validated tool substrate for comparative proteasome processing studies because its production is equally efficient by both the standard proteasome and the immunoproteasome — a property confirmed by in vitro digestion of the RAB38(44-63) precursor polypeptide and by IFN-γ modulation experiments in NW-Mel-16 melanoma cells [1]. This contrasts with other tumor peptides (e.g., gp100, FGF-5, SP110) that show differential processing, making RAB38(50-58) a useful reference peptide for experiments designed to dissect proteasome subtype-specific processing mechanisms [2].

RAB Family Member Selectivity Assays to Validate Target Specificity

The demonstrated absence of cross-recognition between RAB38(50-58)-specific CTL and the homologous RAB32(51-59) peptide (~60% sequence identity) [1] establishes RAB38(50-58) as a specificity control reagent for experiments that must discriminate between closely related Rab GTPase family members. This is critical for studies investigating RAB38-selective functions in melanosome biogenesis and trafficking, where RAB32 (ubiquitously expressed) and RAB38 (melanocyte-restricted) have partially overlapping cellular functions but distinct expression patterns [3].

Quote Request

Request a Quote for Ras-related protein Rab-38 (50-58)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.